N-Butyl-3-iodoaniline
Description
N-Butyl-3-iodoaniline (CAS 647035-67-4) is a halogenated aniline derivative with the molecular formula C₁₀H₁₄IN and a molecular weight of 275.13 g/mol . It features an iodine substituent at the meta position of the benzene ring and an n-butyl group attached to the nitrogen atom. The compound is characterized by high purity (>95%) and is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals . Its hydrochloride salt (CAS 931410-04-7) was previously available but is now discontinued, likely due to stability or commercial viability concerns .
Properties
CAS No. |
647035-67-4 |
|---|---|
Molecular Formula |
C10H14IN |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-butyl-3-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
InChI Key |
BZBZGZFHHWIDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-3-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-butylaniline. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the meta position of the benzene ring.
Another method involves the use of palladium-catalyzed amination reactions. In this approach, a halogenated benzene derivative is reacted with a butylamine in the presence of a palladium catalyst and a base. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The iodine atom can be reduced to form N-butylaniline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.
Major Products Formed
Substitution: Products such as N-butyl-3-azidoaniline or N-butyl-3-cyanoaniline.
Oxidation: Products like N-butyl-3-nitroaniline or N-butyl-3-nitrosoaniline.
Reduction: N-butylaniline.
Scientific Research Applications
N-Butyl-3-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with iodine-containing functional groups.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-3-iodoaniline depends on the specific reactions it undergoes In substitution reactions, the iodine atom is replaced by a nucleophile, which can lead to the formation of new compounds with different properties
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between N-Butyl-3-iodoaniline and its analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₁₀H₁₄IN | 275.13 | -I (meta), -NH(n-butyl) | Aromatic amine, iodoarene |
| N-Benzyl-3-nitroaniline | C₁₃H₁₂N₂O₂ | 228.25 | -NO₂ (meta), -NH(benzyl) | Aromatic amine, nitroarene |
| tert-Butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate | C₁₈H₂₅BrNO₃ | 389.31 | -Br (meta), -O(piperidine-tert-butyl) | Ester, ether, bromoarene |
| Baccatin III n-butyl analog | Complex ester | ~800–900 (est.) | -n-butyl ester, hydroxyl, phenyl | Taxane core, ester, amide |
Key Observations :
- Substituent Effects : The iodine atom in this compound provides steric bulk and electron-withdrawing inductive effects, influencing reactivity in cross-coupling reactions. In contrast, the nitro group in N-benzyl-3-nitroaniline (C₁₃H₁₂N₂O₂) is strongly electron-withdrawing, making the compound more reactive toward nucleophilic substitution .
- Alkyl Chain Variations : The n-butyl group in this compound enhances lipophilicity compared to the benzyl group in N-benzyl-3-nitroaniline. This difference impacts solubility and bioavailability .
Reactivity and Stability
- Halogen Reactivity : The iodine substituent in this compound facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura), whereas bromine in analogs like tert-butyl 4-((3-bromobenzyl)oxy)piperidine-1-carboxylate (CAS 1000566-17-5) offers slower reaction kinetics due to weaker C–Br bond polarization .
- Stability Issues : The discontinued status of this compound hydrochloride (CAS 931410-04-7) suggests instability in salt form, possibly due to hygroscopicity or decomposition under acidic conditions .
Biological Activity
N-Butyl-3-iodoaniline is a chemical compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a butyl group attached to the nitrogen atom of an aniline structure, along with an iodine atom at the para position relative to the amino group. The presence of both the butyl chain and iodine enhances its reactivity and potential biological interactions.
Research indicates that this compound hydrochloride exhibits significant biological activity primarily through its inhibition of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes are crucial for the metabolism of various drugs, suggesting that this compound may play a role in drug interactions and metabolic pathways in organisms.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler anilines or iodinated precursors. The synthesis pathway generally includes:
- Formation of Aniline Derivative : Starting from an appropriate aromatic compound.
- Iodination Reaction : Utilizing iodine or iodinating agents to introduce the iodine atom at the desired position.
- Alkylation : Attaching the butyl group through alkylation reactions.
These steps allow researchers to produce this compound efficiently for both laboratory studies and potential pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
